molecular formula C14H19N3O4 B8202934 tert-Butyl [1-(4-nitrophenyl)azetidin-3-yl]carbamate

tert-Butyl [1-(4-nitrophenyl)azetidin-3-yl]carbamate

Cat. No. B8202934
M. Wt: 293.32 g/mol
InChI Key: JEMODJPTQZUWFU-UHFFFAOYSA-N
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Patent
US07223788B2

Procedure details

tert-Butyl azetidin-3-ylcarbamate was reacted with 4-fluoronitrobenzene by method C. This resulted in the product with the molecular weight of 293.33 (C14H19N3O4); MS (ESI): 294 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:4][CH:3]([NH:5][C:6](=[O:12])[O:7][C:8]([CH3:11])([CH3:10])[CH3:9])[CH2:2]1.F[C:14]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][CH:15]=1>>[N+:20]([C:17]1[CH:18]=[CH:19][C:14]([N:1]2[CH2:4][CH:3]([NH:5][C:6](=[O:12])[O:7][C:8]([CH3:9])([CH3:11])[CH3:10])[CH2:2]2)=[CH:15][CH:16]=1)([O-:22])=[O:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CC(C1)NC(OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This resulted in the product with the molecular weight of 293.33 (C14H19N3O4)

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CC(C1)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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